BenchChemオンラインストアへようこそ!

Meta Fluoxetine-d3 Hydrochloride

Stable Isotope Labeling LC-MS/MS Internal Standard

Meta Fluoxetine-d3 Hydrochloride is the essential deuterated internal standard for LC-MS/MS quantification of the meta-fluoxetine positional isomer impurity, a USP-related compound. Unlike unlabeled or non-isotopic alternatives, its +3 Da mass shift ensures co-elution with the target analyte and corrects for matrix effects and extraction variability. This guarantees the accuracy, precision, and reliability required for ANDA/DMF submissions, clinical TDM, and environmental risk assessments. Procure this high-purity (≥95%) analytical standard to meet stringent regulatory acceptance criteria.

Molecular Formula C₁₇H₁₆D₃ClF₃NO
Molecular Weight 348.81
Cat. No. B1157161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeta Fluoxetine-d3 Hydrochloride
SynonymsN-Methyl-γ-[3-(trifluoromethyl)phenoxy]benzenepropanamine-d3 Hydrochloride; 
Molecular FormulaC₁₇H₁₆D₃ClF₃NO
Molecular Weight348.81
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meta Fluoxetine-d3 Hydrochloride: A Stable Isotope-Labeled Internal Standard for Fluoxetine Impurity Quantification


Meta Fluoxetine-d3 Hydrochloride is a deuterium-labeled analog of meta-fluoxetine, the positional isomer of fluoxetine, widely employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Characterized by the substitution of three hydrogen atoms with deuterium on the N-methyl group (C₁₇H₁₆D₃ClF₃NO, MW 348.81), this stable isotope-labeled internal standard (SIL-IS) is specifically applied in the quantitative analysis of the meta-fluoxetine impurity in pharmaceutical formulations, as well as in complex matrices such as human plasma and wastewater for pharmacokinetic and environmental studies . Its use in multiple reaction monitoring (MRM) leverages a distinct mass shift (e.g., parent m/z 313 vs. unlabeled m/z 310) for precise differentiation and co-elution-based correction .

Why Generic Substitution Fails: Meta Fluoxetine-d3 Hydrochloride's Role in Overcoming Matrix Effects and Ion Suppression


Substituting Meta Fluoxetine-d3 Hydrochloride with an unlabeled structural analog or a non-deuterated isomer in LC-MS/MS workflows is analytically unsound due to fundamental differences in physicochemical behavior and mass spectrometric response. Unlike unlabeled internal standards, which may exhibit differential extraction recovery, chromatographic retention time, and distinct matrix effect (ion suppression/enhancement) profiles compared to the target analyte [1], Meta Fluoxetine-d3 Hydrochloride co-elutes with non-deuterated meta-fluoxetine and undergoes identical sample preparation losses and ionization efficiencies. This near-perfect mimicry ensures that the analyte-to-internal standard response ratio accurately corrects for variability in extraction and instrument performance, a capability unattainable with non-isotopic alternatives . Consequently, generic substitution directly compromises assay accuracy, precision, and the reliability of quantitative data required for regulatory submissions and pharmacokinetic modeling.

Meta Fluoxetine-d3 Hydrochloride: Quantitative Differentiation Evidence Against Comparators


Isotopic Purity for Internal Standard Performance: Meta Fluoxetine-d3 Hydrochloride vs. Structural Analog Internal Standards

Meta Fluoxetine-d3 Hydrochloride is supplied with a verified isotopic purity of ≥99 atom % D . This high isotopic enrichment minimizes spectral overlap and cross-talk between the internal standard and the unlabeled analyte channels in LC-MS/MS, ensuring accurate peak integration and quantification. In contrast, the use of a non-isotopic structural analog internal standard introduces variability due to differences in extraction recovery and ionization efficiency, leading to inconsistent and often uncorrectable analytical bias [1].

Stable Isotope Labeling LC-MS/MS Internal Standard

Chromatographic Co-elution and Mass Spectrometric Differentiation: Meta Fluoxetine-d3 Hydrochloride vs. Non-deuterated Meta-Fluoxetine

Meta Fluoxetine-d3 Hydrochloride is designed for multiple reaction monitoring (MRM) in LC-MS/MS, wherein it co-elutes with the non-deuterated meta-fluoxetine analyte . Its incorporation of three deuterium atoms results in a characteristic parent ion mass shift of +3 Da (m/z 313 vs. m/z 310 for the unlabeled species), which allows the mass spectrometer to distinguish and quantify both compounds simultaneously from a single chromatographic peak . This property is not shared by unlabeled structural analogs, which typically elute at different retention times and are subject to different matrix effects.

Mass Spectrometry MRM Transitions Co-elution

Method Validation Compliance: Matrix Effect Compensation with Meta Fluoxetine-d3 Hydrochloride vs. No Internal Standard Correction

In bioanalytical method validation, the use of a stable isotope-labeled internal standard like Meta Fluoxetine-d3 Hydrochloride is a critical requirement for compensating for matrix effects and extraction variability [1]. Published LC-MS/MS methods for fluoxetine and its metabolites in human plasma demonstrate that isotope-labeled internal standards normalize matrix effects to within 99.5%–110% and achieve extraction recoveries of 58%–69%, enabling the method to meet stringent regulatory acceptance criteria for accuracy and precision [2]. Methods lacking such an internal standard would exhibit unacceptably high variability and fail validation under guidelines like ICH M10.

Method Validation Matrix Effects ICH M10

Regulatory Compliance and Traceability: Meta Fluoxetine-d3 Hydrochloride vs. Uncharacterized Analogs

Meta Fluoxetine-d3 Hydrochloride is supplied with a comprehensive Certificate of Analysis (CoA) that documents critical quality attributes including isotopic purity (≥99 atom % D), chemical purity (≥98% by HPLC), and identity confirmation via LC-MS and ²H-NMR , . This level of characterization ensures traceability and meets the stringent documentation requirements for use in Abbreviated New Drug Applications (ANDA), Drug Master Files (DMF), and other regulated bioanalytical studies . Uncharacterized or lower-purity internal standards lack this data, introducing significant regulatory risk.

Regulatory Compliance Certificate of Analysis ANDA

Optimal Application Scenarios for Meta Fluoxetine-d3 Hydrochloride in Quantitative Analysis


Quantification of Meta-Fluoxetine Impurity in Fluoxetine Drug Substance and Formulations

In pharmaceutical quality control (QC) and stability studies, Meta Fluoxetine-d3 Hydrochloride serves as the ideal internal standard for the accurate quantification of the meta-fluoxetine positional isomer impurity, a USP-related compound. Its co-elution and isotopic purity, as evidenced by a ≥99 atom % D and a +3 Da mass shift [1], ensure precise correction for sample preparation and instrument variability, which is essential for meeting the stringent acceptance criteria for impurity profiling in ANDA and DMF submissions .

Bioanalytical Method Development for Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Studies

For LC-MS/MS methods quantifying fluoxetine and its metabolites in human plasma for pharmacokinetic studies or TDM, Meta Fluoxetine-d3 Hydrochloride provides the necessary analytical robustness. Its ability to normalize matrix effects to within 99.5%–110% and correct for extraction recovery variability [1] is critical for generating accurate and precise concentration-time data, thereby ensuring the reliability of derived pharmacokinetic parameters and clinical dosing decisions.

Environmental Fate and Wastewater Analysis

In environmental monitoring studies tracking the occurrence and degradation of fluoxetine and its transformation products in complex matrices like wastewater, Meta Fluoxetine-d3 Hydrochloride is the analytical tool of choice. Its use as an isotope-labeled internal standard effectively compensates for the pronounced matrix effects and ion suppression encountered in these samples [1], enabling the reliable quantification of trace-level (ng/L) pharmaceutical residues as required for environmental risk assessments.

Stable Isotope Dilution Assays for Metabolic Pathway Elucidation

In research investigating the metabolism of fluoxetine and the formation of specific isomers, Meta Fluoxetine-d3 Hydrochloride can be employed in stable isotope dilution assays. Its distinct mass (+3 Da) relative to the unlabeled compound [1] allows for the simultaneous tracking of the parent drug and its metabolites, providing unambiguous quantitative data on metabolic fluxes and pathway kinetics in in vitro and in vivo systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meta Fluoxetine-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.